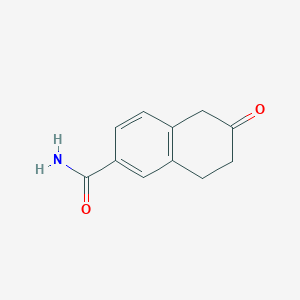

2-Tetralone-6-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

6-oxo-7,8-dihydro-5H-naphthalene-2-carboxamide |

InChI |

InChI=1S/C11H11NO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-2,5H,3-4,6H2,(H2,12,14) |

InChI Key |

YIOUHTJSOVVORD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tetralone 6 Carboxamide and Its Derivatives

Established Synthetic Routes for the 2-Tetralone (B1666913) Core

The 3,4-dihydronaphthalen-2(1H)-one, or 2-tetralone, scaffold is a key intermediate in the synthesis of various pharmaceutical drugs. wikipedia.org Its preparation has been approached through several distinct chemical strategies, including cyclization, reduction, and rearrangement reactions.

Intramolecular Friedel-Crafts reactions are a cornerstone for the synthesis of tetralone skeletons. These acid-catalyzed cyclizations typically involve precursors such as arylalkyl acid chlorides or carboxylic acids that form the six-membered saturated ring fused to the aromatic system.

One approach involves a single-stage acylation-cycloalkylation process. nih.gov This method reacts a substituted phenylacetic acid with a 1-alkene in a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid. The reaction proceeds through the in situ formation of a mixed anhydride, which then acylates the alkene, followed by an intramolecular cycloalkylation to yield the 2-tetralone. nih.gov This "clean-chemistry" approach avoids the use of thionyl chloride, aluminum trichloride, and chlorinated solvents often employed in traditional Friedel-Crafts reactions. nih.gov

Another established Friedel-Crafts pathway is the condensation of phenylacetyl chloride with ethylene (B1197577) in the presence of aluminum chloride. orgsyn.org A more recent metal-free cascade reaction involves the reductive Friedel−Crafts alkylation/cyclization of keto acids or esters to form tetralones, highlighting the versatility of this cyclization strategy. researchgate.netrsc.org

Specific substituted tetralones have also been synthesized using this methodology. For instance, the synthesis of 7-methoxy-8-methyl-1-tetralone was achieved through the Friedel–Crafts cyclization of 4-(halomethoxy-methylphenyl)butyric acids. rsc.org Similarly, 5-methoxy-2-tetralone (B30793) can be prepared by reacting purified 3-methoxyphenylacetyl chloride with ethylene under catalytic conditions. patsnap.com

| Method | Starting Materials | Reagents/Catalysts | Key Features | Reference(s) |

| Single-Stage Acylation-Cycloalkylation | Phenylacetic acid, 1-Alkene | Trifluoroacetic anhydride (TFAA), Phosphoric acid | "Clean-chemistry" approach, avoids chlorinated solvents and AlCl₃. | nih.gov |

| Condensation-Cyclization | Phenylacetyl chloride, Ethylene | Aluminum chloride | A classic and practical procedure for the 2-tetralone core. | orgsyn.org |

| Cascade Reductive Cyclization | Keto acids/esters | Metal-free conditions | Features broad substrate generality and high functional group tolerance. | researchgate.netrsc.org |

| Substituted Tetralone Synthesis | 3-Methoxyphenylacetyl chloride, Ethylene | Catalyst (unspecified) | Route to specific derivatives like 5-methoxy-2-tetralone. | patsnap.com |

Reductive methods provide an alternative pathway to the 2-tetralone core, typically starting from more oxidized naphthalene-based precursors.

Naphthol Hydrogenation: High-pressure catalytic hydrogenation of β-naphthol (2-naphthol) is a well-established and practical method for preparing 2-tetralone. orgsyn.org This process involves the selective reduction of the substituted aromatic ring of naphthol. For example, 1-tetralone (B52770) can be prepared by the hydrogenation of 1-naphthol (B170400) over a Raney nickel catalyst at elevated temperature (170-250°C) and pressure (3.0-5.0 MPa). google.com The hydrogenation of naphthalene (B1677914) itself is also extensively studied, typically yielding tetralin, but under controlled conditions, it can be a route to tetralone derivatives. mdpi.combirmingham.ac.uknih.gov

Birch Reduction: The Birch reduction offers a powerful method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). wikipedia.org This reaction has been successfully applied to the synthesis of 2-tetralone and its derivatives. A common procedure involves the reduction of β-naphthyl ethers, such as β-naphthyl methyl ether or β-naphthyl ethyl ether, with sodium and an alcohol. orgsyn.org The resulting enol ether is then hydrolyzed with acid to yield 2-tetralone. orgsyn.org This method has been adapted for various substituted systems; for instance, 6-methoxy-β-tetralone can be prepared via the Birch reduction of 6-methoxy-2-naphthol. orgsyn.org Similarly, 5-methoxy-2-tetralone is synthesized by reducing 1,6-dimethoxynaphthalene (B30794) with sodium metal in an ethanol (B145695) and ammonia medium. google.com The regioselectivity of the Birch reduction is influenced by the electronic nature of substituents on the aromatic ring. youtube.com

| Reductive Method | Precursor | Key Reagents | Product | Reference(s) |

| Catalytic Hydrogenation | β-Naphthol | H₂, Catalyst (e.g., Raney Ni) | 2-Tetralone | orgsyn.orggoogle.com |

| Birch Reduction | β-Naphthyl ethyl ether | Na, 95% Ethanol, then HCl | 2-Tetralone | orgsyn.org |

| Birch Reduction | 6-Methoxy-2-naphthol | Na/NH₃, Alcohol | 6-Methoxy-2-tetralone (B1345760) | orgsyn.org |

| Birch Reduction | 1,6-Dimethoxynaphthalene | Na, Ethanol, Liquid NH₃ | 5-Methoxy-2-tetralone | google.com |

Rearrangement reactions provide a more specialized route to 2-tetralones, often by transforming an isomeric precursor. A notable example is the synthesis of 6-methoxy-2-tetralone from the more readily available 6-methoxy-1-tetralone. medcraveonline.com This multi-step process begins with the conversion of the 1-tetralone derivative into an olefin (6-methoxy-3,4-dihydronaphthalene). medcraveonline.com This intermediate is then subjected to epoxidation using an agent like m-chloroperbenzoic acid (MCPBA). The resulting epoxide is not isolated but is directly treated with ethanolic sulfuric acid, which induces a rearrangement to afford the desired 6-methoxy-2-tetralone. medcraveonline.com

Additionally, photo-induced rearrangements have been developed for synthesizing fused 2-tetralone systems. researchgate.net In some cases, under specific catalytic conditions such as over an acidic HY zeolite at high temperatures, isomerization between naphthol isomers can occur, which represents a rearrangement of a potential tetralone precursor. ou.edu

Advanced Synthetic Techniques and Optimization

The development of sophisticated synthetic methods is crucial for producing 2-tetralone-6-carboxamide and its derivatives with high purity, specific stereochemistry, and in a sustainable and scalable manner.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold can be essential for its biological activity. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis.

Asymmetric hydrogenation of a tetralone precursor is a common method to introduce a chiral center. For instance, the reduction of a 2-tetralone can generate a chiral alcohol, which can then be used to control the stereochemistry of subsequent reactions. Ruthenium-based catalysts with chiral ligands have been effectively used in the asymmetric transfer hydrogenation of tetralones, leading to high enantioselectivity. thieme-connect.com

Organocatalysis offers another powerful tool for the enantioselective functionalization of tetralones. Chiral amines or phosphoric acids can catalyze asymmetric Michael additions or aldol (B89426) reactions to introduce substituents at the C-1 or C-3 positions with high stereocontrol. While direct asymmetric C-6 functionalization is challenging, the synthesis can be designed to incorporate a chiral center early on, for example, by using a chiral starting material for the Friedel-Crafts cyclization.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), provides a highly selective and environmentally friendly method for the reduction of ketones. nih.gov The biocatalytic reduction of substituted 2-tetralones using whole-cell systems or isolated enzymes can produce chiral 2-tetralols with high enantiomeric excess. researchgate.net These chiral alcohols can then be oxidized to the corresponding chiral 2-tetralones or used as precursors for further derivatization.

| Method | Catalyst/Reagent | Substrate | Product | Key Feature |

| Asymmetric Transfer Hydrogenation | Chiral Ru-catalyst | 2-Tetralone derivative | Chiral 2-Tetralol | High enantioselectivity |

| Organocatalysis | Chiral Brønsted Acid/Base | 2-Tetralone derivative | Chiral functionalized 2-tetralone | Metal-free, high stereocontrol |

| Biocatalytic Reduction | Ketoreductase (KRED) | 2-Tetralone derivative | Chiral 2-Tetralol | High enantioselectivity, green conditions |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety and efficiency. acs.org For the synthesis of this compound, several green chemistry approaches can be considered.

The Friedel-Crafts acylation step, a cornerstone of tetralone synthesis, traditionally uses stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of acidic waste. Greener alternatives include the use of reusable solid acid catalysts or performing the reaction in ionic liquids or deep eutectic solvents. rsc.org For instance, methanesulfonic anhydride has been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, producing minimal waste. organic-chemistry.org

Solvent selection is another critical aspect of green chemistry. Replacing hazardous chlorinated solvents with greener alternatives like ethanol, 2-methyltetrahydrofuran, or even water where possible, can significantly reduce the environmental footprint of the synthesis. acs.org Solvent-free reactions, often facilitated by microwave irradiation, can also be a viable green alternative, leading to shorter reaction times and reduced energy consumption. semanticscholar.org

Atom economy can be improved by designing synthetic routes that minimize the use of protecting groups and favor catalytic reactions over stoichiometric ones. Biocatalytic methods, as mentioned in the stereoselective synthesis section, are inherently green due to their high selectivity, mild reaction conditions (often in aqueous media), and the biodegradable nature of the catalysts (enzymes).

Scale-Up and Process Chemistry Challenges

Translating a laboratory-scale synthesis of this compound to an industrial scale presents several challenges that require careful consideration and process optimization.

Reaction Conditions and Safety: The highly exothermic nature of Friedel-Crafts acylations requires robust temperature control on a large scale to prevent runaway reactions. The handling of hazardous reagents like strong acids and flammable solvents also necessitates specialized equipment and safety protocols.

Purification and Isolation: Purification of the final product and intermediates on a large scale can be challenging. Crystallization is often the preferred method for purification at scale as it can be more efficient and cost-effective than chromatography. Developing a robust crystallization process that consistently yields the desired polymorph with high purity is a key aspect of process development.

Process Optimization and Control: To ensure reproducibility and high yield, it is crucial to identify and control critical process parameters (CPPs). This involves a thorough understanding of the reaction kinetics, potential side reactions, and the impact of impurities. Process analytical technology (PAT) can be implemented to monitor reactions in real-time, allowing for better control and optimization.

Structural Characterization and Elucidation Methodologies for 2 Tetralone 6 Carboxamide

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Tetralone-6-carboxamide is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the substituted benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons of the carboxamide group (-CONH₂) would present as broad singlets, and their chemical shift can vary depending on the solvent and concentration. The aliphatic protons on the tetralone ring system would resonate more upfield. The methylene (B1212753) protons adjacent to the carbonyl group (at C1) and the aromatic ring (at C4) would likely appear as complex multiplets due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the ketone (δ ~195-210 ppm) and the amide carbonyl carbon (δ ~165-175 ppm). The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon attached to the carboxamide group being significantly influenced. The aliphatic carbons of the tetralone ring would appear in the upfield region (δ 20-50 ppm).

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques are crucial for assigning the ¹H and ¹³C signals definitively and establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling interactions, helping to identify adjacent protons and map out the proton spin systems within the aliphatic ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

The following table presents hypothetical ¹³C NMR chemical shift data for the parent compound, 2-tetralone (B1666913), to provide a reference for the expected signals in this compound.

| Carbon Atom | Expected Chemical Shift (δ ppm) for 2-Tetralone |

| C=O | ~208 |

| Aromatic C (quaternary) | ~137, ~130 |

| Aromatic CH | ~129, ~127, ~126 |

| CH₂ (adjacent to C=O) | ~41 |

| CH₂ | ~36 |

| CH₂ (benzylic) | ~29 |

| Data is representative and based on known values for 2-tetralone. The presence of the 6-carboxamide group would alter the shifts of the aromatic carbons significantly. |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. msu.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its functional groups. A very strong and sharp absorption band for the ketone carbonyl (C=O) stretching is expected in the range of 1700-1725 cm⁻¹. The amide group would give rise to several characteristic bands: a strong C=O stretch (Amide I band) around 1650-1680 cm⁻¹, an N-H bending vibration (Amide II band) near 1600-1640 cm⁻¹, and N-H stretching vibrations appearing as one or two bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations typically give strong signals in the Raman spectrum. The C=O stretching vibrations are also Raman active. This technique is particularly useful for analyzing solid samples and can provide information about the crystal lattice and molecular packing.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Ketone) | 1700 - 1725 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1600 - 1640 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

For this compound (C₁₁H₁₁NO₂), the exact mass would be 189.0790 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound. In positive ion mode, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 190.0868. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be detected. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would involve collision-induced dissociation to generate fragment ions. Expected fragmentation pathways could include the loss of ammonia (B1221849) (-17 Da) or water (-18 Da), and cleavage of the tetralone ring structure, providing further structural confirmation.

| Ion | Expected m/z (Monoisotopic) |

| [M]⁺ | 189.0790 |

| [M+H]⁺ | 190.0868 |

| [M+Na]⁺ | 212.0687 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

The analysis would reveal the conformation of the non-aromatic ring, which in tetralone systems often adopts a half-chair conformation. Furthermore, it would elucidate the orientation of the carboxamide group relative to the aromatic ring. A key aspect of the crystal structure analysis is the examination of intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the carbonyl oxygens. researchgate.net These interactions dictate how the molecules pack in the crystal lattice, influencing physical properties like melting point and solubility. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing a complete picture of the solid-state architecture. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. nih.gov A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The compound's purity would be assessed by integrating the peak area of the main component relative to any impurities, typically using a UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm).

Gas Chromatography (GC): GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable. nih.gov A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. The compound would be vaporized and separated from non-volatile impurities. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for identifying volatile impurities by comparing their mass spectra to library data.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. A silica (B1680970) gel plate would be used as the stationary phase, with a mixture of organic solvents (e.g., ethyl acetate/hexanes) as the mobile phase. The position of the spot corresponding to this compound, visualized under UV light, would be characterized by its retention factor (Rf) value. The presence of multiple spots would indicate impurities.

| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Purpose |

| HPLC | C18 silica | Water/Acetonitrile or Water/Methanol gradient | Quantitative Purity Assessment |

| GC | Polysiloxane-based | Helium carrier gas, temperature programming | Purity and Volatile Impurity Analysis |

| TLC | Silica Gel | Ethyl Acetate/Hexanes | Reaction Monitoring, Qualitative Purity Check |

Computational Chemistry and Theoretical Investigations of 2 Tetralone 6 Carboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure and predicting the reactivity of molecules. mdpi.comnih.gov DFT methods are widely used to analyze the relationship between a molecule's structure and its chemical properties, making them well-suited for investigating compounds like 2-Tetralone-6-carboxamide. nih.gov These calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters that govern the molecule's behavior.

Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the reactive sites within a molecule. An MEP map illustrates the charge distribution, highlighting regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). tandfonline.comresearchgate.net These maps are useful for predicting where a molecule is likely to engage in electrophilic and nucleophilic interactions. rsc.org

For this compound, an MEP analysis would be expected to reveal:

Negative Potential Regions: The most electron-rich areas would be concentrated around the oxygen atoms of the ketone and carboxamide functional groups due to the presence of lone pairs of electrons. These sites are predicted to be the primary centers for electrophilic attack.

Positive Potential Regions: Electron-deficient regions would be located around the hydrogen atoms of the amide group (-NH2), making them potential hydrogen bond donors in intermolecular interactions.

The insights from an MEP map are crucial for understanding how the molecule interacts with other reagents or biological receptors.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values at Atomic Nuclei for this compound This table presents illustrative data of the type generated by MEP analysis to indicate relative reactivity.

| Atom/Region | Predicted MEP Value (kJ/mol) | Predicted Reactivity |

|---|---|---|

| Ketone Oxygen (C=O) | -150 | High susceptibility to electrophilic attack; Hydrogen bond acceptor |

| Amide Oxygen (O=C-N) | -145 | High susceptibility to electrophilic attack; Hydrogen bond acceptor |

| Amide Hydrogens (-NH₂) | +95 | Susceptible to nucleophilic attack; Hydrogen bond donor |

| Aromatic Ring (π-system) | -40 | Moderate susceptibility to electrophilic attack |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. taylorandfrancis.com A smaller gap suggests the molecule is more reactive.

In this compound, FMO analysis would likely show:

HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone-pair-bearing oxygen and nitrogen atoms of the functional groups.

LUMO: The LUMO is likely distributed over the π-antibonding orbitals of the carbonyl groups and the aromatic system.

By analyzing the energies and spatial distributions of these orbitals, researchers can predict the nature of chemical reactions involving the molecule. taylorandfrancis.com

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties for this compound This table provides representative values for FMO analysis, which are key predictors of chemical reactivity.

| Parameter | Predicted Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.5 | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 | Reflects high kinetic stability and low chemical reactivity |

Quantum chemical calculations are essential for elucidating detailed reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy of the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate. mdpi.com

For a reaction involving this compound, such as a nucleophilic addition to the ketone, DFT could model the entire pathway. This would involve calculating the energy changes as the nucleophile approaches, forms a bond with the carbonyl carbon, and passes through a high-energy transition state before forming the final product. nih.govnih.gov This analysis provides a quantitative understanding of the reaction's feasibility and kinetics.

Table 3: Hypothetical Energy Profile for a Nucleophilic Addition Reaction This table illustrates a typical energy profile calculated via DFT for elucidating a reaction mechanism.

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Nucleophile) | 0.0 | Initial state of the system |

| Transition State | +15.2 | Highest energy point; determines the reaction rate |

| Product | -5.8 | Final, more stable state of the system |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility of a molecule and the influence of its environment, such as the solvent. nih.govbu.edu

For this compound, the non-aromatic portion of the tetralone ring and the rotatable carboxamide group confer significant conformational flexibility. MD simulations can explore the different accessible conformations and identify the most energetically stable states. researchgate.netchemrxiv.org This is crucial for understanding how the molecule's shape influences its biological activity.

Furthermore, MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. chemrxiv.org The simulation can reveal how polar solvents like water form hydrogen bonds with the ketone and carboxamide groups, influencing the molecule's solubility and conformational preferences. nih.govresearchgate.net

Table 4: Key Conformational Parameters from a Hypothetical MD Simulation This table shows representative data from an MD simulation used to understand a molecule's structural dynamics.

| Parameter | Description | Predicted Stable Value(s) |

|---|---|---|

| Ring Puckering Angle | Describes the conformation of the non-aromatic ring | 31° (Twisted) |

| C-C-C=O Dihedral Angle | Orientation of the ketone group relative to the ring | -175° |

| Aryl-C(O)NH₂ Dihedral Angle | Rotation of the carboxamide group relative to the aromatic ring | 25°, 160° |

In Silico Approaches for Ligand-Target Interactions (e.g., Molecular Docking, Pharmacophore Modeling)

In silico methods like molecular docking and pharmacophore modeling are fundamental in drug discovery for predicting how a small molecule might interact with a biological target. The tetralone scaffold is a component of various therapeutically active compounds. researchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govsid.ir A docking study of this compound into a target protein (e.g., a kinase or cyclooxygenase) would predict its binding mode and estimate its binding affinity. nih.govresearchgate.net The results would likely show hydrogen bonds forming between the carboxamide group and polar residues in the active site, while the tetralone ring engages in hydrophobic interactions.

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov A pharmacophore model for this compound would likely consist of key features such as hydrogen bond donors (amide N-H), hydrogen bond acceptors (carbonyl oxygens), and an aromatic/hydrophobic region (the fused ring system). researchgate.net This model can then be used to search databases for other molecules with similar features that might exhibit comparable biological activity. nih.gov

Table 5: Illustrative Molecular Docking Results for this compound This table summarizes typical output from a molecular docking simulation, predicting ligand-protein interactions.

| Parameter | Predicted Value/Residues | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a strong and stable binding interaction |

| Hydrogen Bond Interactions | Asp120, Gln155 | Amide group forms key H-bonds with polar residues |

| Hydrophobic Interactions | Leu45, Val98, Phe180 | Tetralone ring fits into a hydrophobic pocket |

| Pharmacophore Features | 1 Aromatic, 2 H-Bond Acceptors, 1 H-Bond Donor | Defines the key features for molecular recognition |

Chemical Reactivity and Derivatization Pathways of 2 Tetralone 6 Carboxamide

Reactions of the Ketone Moiety

The ketone group at the C-2 position of the tetralone core is a primary site for nucleophilic addition and reactions at the adjacent α-carbon positions.

Carbonyl Reductions and Oxidations

Carbonyl Reductions: The ketone functionality of 2-Tetralone-6-carboxamide can be readily reduced to a secondary alcohol, yielding 2-hydroxy-1,2,3,4-tetrahydronaphthalene-6-carboxamide. This transformation is typically achieved using hydride-based reducing agents. wikipedia.org Common reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce the ketone without affecting the carboxamide group. chemguide.co.uk For more robust reductions, stronger agents such as lithium aluminum hydride (LiAlH₄) can be used, although conditions must be controlled to avoid potential reduction of the amide as well. Biocatalysts, such as the fungus Didymosphaeria igniaria, have also been shown to effectively reduce 2-tetralones to their corresponding alcohols, often with high stereoselectivity. researchgate.net

Oxidations: While the ketone itself is at a high oxidation state, the adjacent α-methylene position is susceptible to oxidation. Oxidation of tetralin, a related precursor, often yields tetralone and tetralol. ntnu.no Specific oxidizing agents can introduce functionality at the benzylic position (C-4) or the α-position (C-1 or C-3). For instance, oxidation of tetrahydronaphthalenes with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can regioselectively yield α-tetralone derivatives. acs.org

Table 1: Selected Reagents for Carbonyl Reductions and Oxidations of the Tetralone Moiety

Reactions of the Carboxamide Functionality

The carboxamide group at the C-6 position is generally stable but can undergo reactions under specific, often forcing, conditions.

Amide Hydrolysis and Formation

Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. vedantu.com

Acid-Catalyzed Hydrolysis: Heating this compound with a strong aqueous acid (e.g., H₂SO₄ or HCl) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. khanacademy.org The final products are 2-tetralone-6-carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Refluxing with a strong aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com This process yields the salt of the carboxylic acid (e.g., sodium 2-tetralone-6-carboxylate) and ammonia (B1221849). libretexts.orggeocities.ws Subsequent acidification is required to obtain the free carboxylic acid. geocities.ws

**Table 3: Conditions for Hydrolysis of the Carboxamide Group**

```html

Reactions of the Carboxamide Functionality

N-Substitution and Derivatization

While primary amides are less nucleophilic than amines, derivatization at the nitrogen atom is possible. N-alkylation of primary amides is challenging due to the low nucleophilicity of the nitrogen and the potential for over-alkylation. wikipedia.org However, under specific conditions, such as using strong bases to form the conjugate base of the amide, N-alkylation can be achieved. researchgate.net More common methods involve reductive amination pathways, for instance, reacting the amide with an aldehyde or ketone in the presence of a reducing agent. Reductive N-alkylation using carboxylic acids as the alkylating source has also been developed. rsc.org

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound can undergo substitution reactions, with the position of attack being governed by the directing effects of the existing substituents. chemistrytalk.org The ring has two substituents to consider: the fused alicyclic ring (an alkyl group) and the carboxamide group.

Directing Effects: The alkyl portion is an electron-donating group (EDG) and acts as an ortho, para-director, activating the ring towards electrophilic attack. wikipedia.orgminia.edu.eg The carboxamide group (-CONH₂) is an electron-withdrawing group (EWG) and a meta-director, deactivating the ring. wikipedia.org

Electrophilic Aromatic Substitution (EAS): The outcome of an EAS reaction depends on the balance between these competing effects. minia.edu.eg

The positions ortho to the alkyl group are C-5 and C-7. The position para is C-8.

The position meta to the carboxamide group is C-5.

Therefore, the C-5 position is activated by the alkyl group (ortho) and deactivated but directed to by the carboxamide group (meta). The C-7 position is activated (ortho), and the C-8 position is also activated (para). Given that activating groups generally control the regioselectivity over deactivating groups, electrophilic substitution is most likely to occur at the C-5 and C-7 positions. organicchemistrytutor.com Nitration of 1-tetralone (B52770), a related structure, often yields 7-nitro derivatives under certain conditions, highlighting the influence of the activating alkyl framework. materialsciencejournal.org

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally unfavorable on this ring system. wikipedia.org SNAr requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comchemistrysteps.comlibretexts.org Without such activating groups, nucleophilic substitution is highly unlikely to occur under standard conditions. chemistrysteps.com

Table 4: Predicted Outcomes for Electrophilic Aromatic Substitution

Based on a comprehensive search of available scientific literature, there are no specific research findings detailing the use of This compound as a direct scaffold for heterocyclic annulation and the formation of fused ring systems.

While the parent 2-tetralone (B1666913) core is a known building block in the synthesis of fused heterocyclic structures, the literature retrieved does not provide specific examples, reaction pathways, or data tables for the 6-carboxamide substituted derivative. Methodologies such as the Gewald, Friedländer, Hantzsch, and Biginelli reactions are common for constructing heterocyclic rings from ketone precursors; however, their application to this compound has not been documented in the searched sources. Similarly, palladium-catalyzed annulation strategies have been employed on other substituted 2-tetralones to form fused N-heterocycles, but not on the specific compound . nih.govwhiterose.ac.uk

Therefore, a detailed and scientifically accurate article on the "Heterocyclic Annulation and Fused Ring System Formation based on this compound Scaffolds" cannot be generated at this time due to the absence of published research on this specific topic.

Mechanistic Investigations of Biological Activities of 2 Tetralone 6 Carboxamide Derivatives

In Vitro Enzyme Inhibition Studies (e.g., Tautomerases, Histone Deacetylases)

The tetralone scaffold is a versatile structure that has been incorporated into various enzyme inhibitors.

Tautomerase Inhibition:

Derivatives of 2-tetralone (B1666913), specifically E-2-arylmethylene-1-tetralones, have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase. nih.govtandfonline.comfigshare.comnih.govmtak.hu MIF is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that plays a role in various inflammatory diseases. nih.govnih.govmtak.hu These tetralone derivatives efficiently bind to the active site of MIF, inhibiting its tautomeric functions, including both enolase and ketolase activities. nih.govtandfonline.comnih.gov The inhibitory mechanism can involve both non-covalent and covalent interactions, with some compounds forming a covalent adduct with the Pro1 residue in the active site. nih.gov The inhibition of MIF tautomerase activity by these compounds has been demonstrated to reduce inflammatory macrophage activation. nih.govfigshare.com

A study on a library of E-2-arylmethylene-1-tetralones and their heteroanalogues investigated their inhibitory effects on the MIF-catalyzed enol-keto tautomeric conversion of phenylpyruvate. Several of these compounds proved to be effective inhibitors of this enzymatic activity. nih.gov

Histone Deacetylase Inhibition:

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histones. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. wikipedia.org HDAC inhibitors have emerged as a promising class of anti-cancer agents, as they can induce gene expression changes that lead to cell cycle arrest, differentiation, and apoptosis in tumor cells. wikipedia.orgnih.gov

While the broader class of tetralone derivatives has been explored for various biological activities, specific studies focusing on 2-Tetralone-6-carboxamide derivatives as inhibitors of histone deacetylases are not extensively detailed in the currently available literature. The general pharmacophore model for HDAC inhibitors consists of a cap group that interacts with the surface of the enzyme's active site, a linker unit, and a zinc-binding group that chelates the zinc ion in the catalytic site. mdpi.commdpi.com Further research is required to determine if this compound derivatives can fit this model and exhibit inhibitory activity against specific HDAC isoforms.

Receptor Binding and Modulation Assays

The interaction of small molecules with various receptors is a fundamental aspect of pharmacology. However, specific data on the binding and modulation of G-protein coupled receptors, nuclear receptors, and ligand-gated ion channels by this compound derivatives is limited in the public domain.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them major drug targets. nih.gov While some tetralin derivatives, such as 2-(alkylamino)tetralin derivatives, have been shown to interact with specific GPCRs like the 5-HT1A serotonin (B10506) receptor, there is a lack of specific binding data for this compound derivatives at this time. nih.gov

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various hormones and other signaling molecules. nih.govmdpi.comwikipedia.org They are key targets in the treatment of metabolic diseases, inflammation, and cancer. nih.gov Although natural products and their derivatives are a rich source of nuclear receptor modulators, specific studies detailing the interaction of this compound derivatives with nuclear receptors have not been prominently reported.

Ligand-Gated Ion Channels

Ligand-gated ion channels are transmembrane protein complexes that open to allow ions to pass through the membrane in response to the binding of a chemical messenger. They are critical for fast synaptic transmission in the nervous system. At present, there is no available research detailing the specific interactions of this compound derivatives with ligand-gated ion channels.

Cellular Pathway Modulation in Preclinical Models (e.g., NF-κB, Apoptosis, Cell Cycle)

Investigations into the cellular effects of tetralone derivatives have revealed their ability to modulate key signaling pathways involved in inflammation, cell survival, and proliferation.

NF-κB Pathway:

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov Studies on E-2-arylmethylene-1-tetralones have demonstrated their ability to inhibit NF-κB activation. nih.govtandfonline.comfigshare.comnih.govmtak.hu Specifically, certain derivatives were shown to markedly inhibit the production of reactive oxygen species (ROS) and nitrite, as well as the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are downstream targets of the NF-κB pathway. nih.govtandfonline.comfigshare.comnih.gov This inhibition of NF-κB activation is a key mechanism contributing to the anti-inflammatory properties of these tetralone derivatives.

Apoptosis and Cell Cycle:

Tetralone derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. A study on tetralone derivatives bearing a sulfonamide scaffold found that a promising compound selectively induced an apoptotic cascade in breast cancer cells (MCF-7). ekb.eg This was accompanied by cell cycle arrest at the G2/M phase. ekb.eg The molecular mechanism of apoptosis induction involved the modulation of key apoptotic proteins such as Bcl-2 and Bax, and the activation of caspases. ekb.eg Similarly, a synthetic sulfonamide chalcone (B49325) was reported to induce cell cycle arrest in the G2/M phase and cell death through apoptosis or necroptosis in colorectal adenocarcinoma cells. nih.govresearchgate.net

| Tetralone Derivative Class | Cellular Pathway Modulated | Observed Effects in Preclinical Models | Reference |

|---|---|---|---|

| E-2-arylmethylene-1-tetralones | NF-κB Pathway | Inhibition of NF-κB activation; reduced production of ROS, nitrite, TNF-α, and IL-6. | nih.govtandfonline.comfigshare.comnih.gov |

| Tetralone derivatives with a sulfonamide scaffold | Apoptosis and Cell Cycle | Induction of apoptosis in breast cancer cells (MCF-7); cell cycle arrest at the G2/M phase. | ekb.eg |

Antimicrobial Mechanisms of Action (Antibacterial, Antifungal, Antiviral)

The tetralone scaffold is present in a variety of compounds exhibiting a broad spectrum of antimicrobial activities.

Antibacterial Mechanisms:

Novel aminoguanidine-tetralone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comnih.govresearchgate.net The proposed mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane. nih.govnih.govresearchgate.net These compounds can induce depolarization of the bacterial membrane and increase its permeability, leading to cell death. nih.govnih.govresearchgate.net Furthermore, molecular docking studies have suggested that dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis, may be a potential target for these aminoguanidine-tetralone derivatives. mdpi.comnih.govresearchgate.net The natural product 4-hydroxy-α-tetralone and its derivatives have also been shown to combat multidrug-resistant Escherichia coli by inhibiting ATP-dependent efflux pumps. nih.govmdpi.com

Antifungal Mechanisms:

Derivatives of 2-aminotetralin, which are structurally related to 2-tetralone, have been synthesized and shown to possess potent antifungal activity against various human fungal pathogens. acs.org Molecular docking studies on these compounds suggest that their mode of action may involve the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). acs.org This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi, and its inhibition disrupts the integrity of the fungal cell membrane. nih.govmdpi.com

Antiviral Mechanisms:

While some tetralone derivatives have been reported to exhibit antiviral activity, the specific mechanisms of action are not as well-elucidated as their antibacterial and antifungal counterparts. nih.govmdpi.com Natural products, in general, offer a vast chemical diversity for the discovery of new antiviral agents with various modes of action. frontiersin.org Further research is needed to identify the specific viral targets and pathways modulated by antiviral tetralone derivatives.

| Antimicrobial Activity | Derivative Class | Proposed Mechanism of Action | Potential Target | Reference |

|---|---|---|---|---|

| Antibacterial | Aminoguanidine-tetralone derivatives | Bacterial membrane depolarization and disruption; Inhibition of ATP-dependent efflux pumps. | Bacterial cell membrane; Dihydrofolate reductase (DHFR); Efflux pumps. | nih.govmdpi.comnih.govresearchgate.net |

| Antifungal | 2-Aminotetralin derivatives | Inhibition of ergosterol biosynthesis. | Lanosterol 14α-demethylase (CYP51). | acs.org |

| Antiviral | Tetralone derivatives | Not yet fully elucidated. | - | nih.govmdpi.com |

Cell Wall/Membrane Disruption Studies

While direct studies on this compound are limited, research on related tetralone derivatives provides insights into their potential antimicrobial mechanisms, which may involve the disruption of bacterial cell membranes. Cationic antimicrobial peptides, for instance, are known to interact with the negatively charged bacterial cell surface, leading to cell lysis or the formation of transient pores that disrupt membrane integrity. nih.gov This disruption can lead to the leakage of cellular contents and ultimately cell death.

The mechanism of action for some antimicrobial agents involves a direct attack on the bacterial membrane, causing significant morphological changes. For example, scanning electron microscopy has revealed that certain peptides can induce complete cell disruption in Gram-negative bacteria like S. enterica and cause the release of cellular contents in Gram-positive bacteria such as L. monocytogenes. nih.gov The ability of a compound to permeabilize the bacterial membrane is a key indicator of its disruptive activity. This is often assessed using fluorescent dyes that can only enter cells with compromised membranes. nih.gov Histidine-rich peptides, for example, have been shown to cause bacterial lysis by disrupting the bacterial membrane, a process that is enhanced in acidic environments. nih.gov The reduction in the optical density of bacterial cultures following treatment with a compound also suggests a lytic mechanism involving membrane disruption. nih.gov

Although bacteria can develop resistance to membrane-disrupting antibiotics through mechanisms such as lipid modification, efflux pumps, and enzymatic degradation, the conserved nature of the bacterial membrane makes it a viable target for new antimicrobial agents. researchgate.net Further research is necessary to specifically determine if this compound derivatives exert their potential antimicrobial effects through similar membrane disruption mechanisms.

Enzyme Target Identification in Pathogens

Dihydrofolate reductase (DHFR) has been identified as a potential enzyme target for tetralone derivatives in pathogenic organisms. rjpbr.com DHFR is a crucial enzyme in both prokaryotic and eukaryotic cells, as it is involved in the synthesis of essential components for cell proliferation. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. nih.govwikipedia.org Inhibition of DHFR leads to a deficiency in these essential molecules, ultimately resulting in cell death. nih.gov This makes DHFR a well-established target for antimicrobial and anticancer therapies. nih.govwikipedia.org

The development of resistance to existing DHFR inhibitors, such as trimethoprim, has necessitated the search for novel compounds that can effectively inhibit this enzyme, including those from resistant strains. rjpbr.comnih.gov Molecular docking studies have suggested that tetralone derivatives may bind to the active site of DHFR, indicating their potential as inhibitors. The structural features of these derivatives, such as the presence of heterocyclic moieties, are often characteristic of DHFR inhibitors. rjpbr.com

The efficacy of DHFR inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. For example, some novel tetrahydroquinazolines have shown potent DHFR inhibition with IC50 values in the nanomolar range. nih.gov The identification of DHFR as a potential target for tetralone derivatives opens avenues for the development of new anti-infective agents.

| Compound Class | Example Compound | Target Organism/Enzyme | IC50 |

| Tetrahydroquinazoline | Compound 4 (from Sha et al., 2017) | Bovine Liver DHFR | 4 nM |

| 2,3,6-substituted quinazolin-4(3H)-one | Compound 5 (from Shahenda et al.) | Bovine Liver DHFR | 0.02 µM |

| 2-mercapto-quinazolin-4(3H)-one | Compound 6 (from El-Gazzar et al.) | Bovine Liver DHFR | 0.01 µM |

| 2,4-substituted-1,3-thiazole | Compound 2 (from a related study) | DHFR | 0.06 µM |

Anti-Inflammatory Mechanisms via Cytokine Modulation (e.g., TNF-α, IL-6)

Derivatives of 2-tetralone have demonstrated anti-inflammatory properties through the modulation of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov These cytokines are central mediators in the inflammatory response. nih.gov TNF-α, primarily secreted by macrophages and lymphocytes, plays a critical role in systemic inflammation and the acute phase reaction. nih.govfrontiersin.org Similarly, IL-6 is a pleiotropic cytokine with a wide range of biological activities, including the regulation of immune responses and inflammation. nih.gov

Studies on a series of E-2-arylmethylene-1-tetralones have shown that certain compounds can significantly inhibit the production of TNF-α and IL-6 in activated macrophages. nih.gov This inhibition of cytokine expression suggests that these tetralone derivatives can interfere with inflammatory signaling pathways. The anti-inflammatory effects of these compounds were linked to their ability to inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. nih.gov

The modulation of TNF-α and IL-6 is a key strategy in the management of various inflammatory diseases. frontiersin.org The findings with E-2-arylmethylene-1-tetralone derivatives suggest that the 2-tetralone scaffold could be a promising starting point for the development of novel anti-inflammatory agents that act by suppressing the production of these critical pro-inflammatory cytokines.

Table 2: Effect of Selected E-2-arylmethylene-1-tetralone Derivatives on Cytokine Production (Based on a study by Jakab et al., 2021)

| Compound | Effect on TNF-α Expression | Effect on IL-6 Expression |

| Compound (24) | Markedly inhibited | Markedly inhibited |

| Compound (26) | Markedly inhibited | Markedly inhibited |

Neuropharmacological Target Engagement Studies (e.g., Dopamine (B1211576) Receptors, Antitussive Pathways)

The tetralone scaffold is also of interest in neuropharmacology, with studies exploring the interaction of its derivatives with targets such as dopamine receptors. Dopamine receptors are crucial for a variety of physiological functions in the brain and are key targets for drugs used in the treatment of neuropsychiatric disorders. nih.gov The binding affinity of a compound to different dopamine receptor subtypes (e.g., D1, D2, D3) is a critical determinant of its pharmacological profile. nih.gov

While specific binding data for this compound is not available, studies on related structures provide insights into the potential for this chemical class to interact with dopamine receptors. The affinity of ligands for dopamine receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to 50% of the receptors at equilibrium in the absence of a competing ligand. For example, the non-ergot dopamine receptor agonist pramipexole (B1678040) exhibits a high affinity for the D3 receptor subtype. nih.gov The investigation of tetralone derivatives for their dopamine receptor binding affinities could lead to the discovery of novel agents for neurological conditions.

In the context of antitussive pathways, narcotic antitussives like codeine primarily exert their effects through μ-opioid receptors in the central nervous system. nih.gov However, there is also evidence for the involvement of other opioid receptor subtypes, such as δ-opioid receptors, in the modulation of cough. nih.govnih.gov Research into naltrindole, a δ-opioid receptor antagonist, and its derivatives has revealed potent antitussive effects, suggesting that antagonism at this receptor can be a viable non-narcotic approach to cough suppression. nih.gov While there is no direct evidence linking this compound to antitussive pathways, the exploration of novel chemical scaffolds for their activity on opioid or other central and peripheral cough-mediating receptors is an active area of research.

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| α-dihydroergocryptine | 35.4 | - | - |

| Lisuride | 56.7 | 0.95 | 1.08 |

| Pergolide | 447 | - | 0.86 |

| Cabergoline | - | 0.61 | 1.27 |

| Pramipexole | >10,000 | 79,500 | 0.97 |

| Ropinirole | >10,000 | 98,700 | - |

Structure Activity Relationship Sar Studies of 2 Tetralone 6 Carboxamide Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 2-tetralone-6-carboxamide derivatives is highly dependent on the nature and position of various substituents. Modifications to the core structure can profoundly impact the compound's potency and its selectivity for specific biological targets. For instance, in the context of monoamine oxidase (MAO) inhibition, substitution at the C6 and C7 positions of the α-tetralone moiety has been shown to be a critical determinant of activity. nih.govresearchgate.net

Electronic Effects (e.g., Hammett Constants)

The electronic properties of substituents, often quantified by Hammett constants (σ), play a crucial role in modulating the biological activity of aromatic compounds. researchgate.netwikipedia.org The Hammett equation, log(k/k₀) = ρσ, provides a framework for understanding these electronic influences, where σ represents the substituent constant and ρ is the reaction constant, indicating the sensitivity of the reaction to substituent effects. numberanalytics.com

An electron-withdrawing substituent is characterized by a positive σ value, while an electron-donating group has a negative σ value. researchgate.net These electronic effects can alter the charge distribution within the molecule, influencing its binding affinity to a target receptor. For example, in a reaction where a negative charge is developed in the transition state, electron-withdrawing groups can enhance the reaction rate. wikipedia.org

While specific Hammett constant studies on this compound are not extensively documented in readily available literature, the principles are widely applied in medicinal chemistry. For instance, the acidity of substituted benzoic acids, which forms the basis for Hammett constants, is increased by electron-attracting groups. libretexts.org This principle extends to the interaction of substituted molecules with biological targets. In the case of 2-benzylidene-1-tetralone (B1234382) derivatives, which are structurally related, the electronic nature of substituents on the benzylidene ring significantly impacts their MAO inhibitory activity. eurekaselect.com

Table 1: Hammett Substituent Constants (σ) for Common Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -OCH₃ | 0.12 | -0.27 | Electron-donating |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | 0.37 | 0.23 | Electron-withdrawing |

| -Br | 0.39 | 0.23 | Electron-withdrawing |

| -CN | 0.56 | 0.66 | Electron-withdrawing |

| -NO₂ | 0.71 | 0.78 | Electron-withdrawing |

This table presents generally accepted Hammett constant values. libretexts.org

Steric Hindrance and Conformational Flexibility

Steric effects, which arise from the spatial arrangement of atoms, are critical in determining how a ligand fits into a receptor's binding site. unina.it Both steric hindrance and conformational flexibility can significantly modulate the potency and selectivity of this compound derivatives.

Steric Hindrance: The size and bulkiness of substituents can either promote or hinder binding. If a receptor pocket is constrained, bulky substituents may prevent optimal binding. Conversely, in some cases, a larger substituent might be necessary to fill a hydrophobic pocket, thereby increasing affinity. unina.it For instance, in the synthesis of ketamine derivatives from 2-aryl-2-bromo-cycloketones, steric hindrance from secondary amines or ortho-substituted aryl groups directs the reaction pathway. nih.gov

Conformational Flexibility: The ability of a molecule to adopt different shapes (conformations) is governed by the number of rotatable bonds. While a flexible ligand can adapt to the geometry of a binding site, this comes at an entropic cost, as the molecule loses conformational freedom upon binding. unina.it Restricting the conformation of a flexible ligand into a more rigid structure that mimics the bioactive conformation is a common strategy in medicinal chemistry to enhance affinity and selectivity. researchgate.net This can be achieved by introducing cyclic structures or bulky groups that limit bond rotation. Studies on tetrahydroisoquinoline derivatives have shown that modulating flexibility is a key factor in improving potency and selectivity. nih.gov

Lipophilicity and Permeability Correlations

Lipophilicity, the affinity of a molecule for a lipid environment, is a key physicochemical property that influences both pharmacokinetic and pharmacodynamic profiles. nih.gov It is a critical factor in a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, to reach its target. nih.gov

A linear relationship often exists between lipophilicity and the permeation of drugs across biological membranes. nih.gov However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. researchgate.net Therefore, an optimal balance of lipophilicity is crucial for drug design.

The permeability of highly lipophilic compounds can be challenging to assess accurately in vitro due to their tendency to be retained by cell monolayers and bind non-specifically to experimental apparatus. researchgate.net For a series of β-blockers, permeation across the sublingual mucosa was found to increase linearly with an increase in lipophilicity. nih.gov The relationship between lipophilicity and biological activity is complex; for antifungal tetralone derivatives, the nature of the substituent, such as an ethoxy group, was found to be more critical for optimal activity than just an increase in general lipophilicity. acs.org

Identification of Key Pharmacophoric Elements for Target Binding

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. researchgate.net Identifying the key pharmacophoric elements of this compound derivatives is fundamental for understanding their mechanism of action and for designing new, more potent molecules.

For tetralone derivatives acting as MAO inhibitors, key pharmacophoric features include:

The α-tetralone scaffold: This forms the core structure of the molecule. nih.gov

Substitution at the C6 or C7 position: This has been identified as a crucial requirement for both MAO-A and MAO-B inhibition. nih.govresearchgate.net

An arylalkyloxy substituent: A benzyloxy group at the C6 position, for example, is favorable for MAO-A inhibition. nih.gov

Substituents on the distal phenyl ring: Halogen or alkyl groups on the meta or para positions of the benzyloxy ring can enhance MAO-B inhibitory potency. nih.gov

Molecular docking studies can further elucidate the binding modes and identify critical interactions. For example, docking of C7-substituted α-tetralone derivatives into the active sites of MAO-A and MAO-B has helped to visualize the specific interactions driving inhibition. researchgate.net

Rational Design and Lead Optimization Strategies Based on SAR Data

Rational drug design utilizes the understanding of SAR and pharmacophoric requirements to create new molecules with improved properties. nih.gov This process, often aided by computational methods, aims to enhance efficacy, selectivity, and pharmacokinetic profiles while minimizing toxicity. researchgate.net

Lead optimization is an iterative process that refines a promising lead compound into a drug candidate. arxiv.org Based on the SAR data for tetralone derivatives, several optimization strategies can be employed:

Structural Simplification: This strategy involves removing unnecessary chemical groups from a complex lead molecule to improve synthetic accessibility and pharmacokinetic properties. scienceopen.com

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can improve potency or reduce side effects. For example, investigating bioisosteres of the carboxamide group could lead to improved compounds. nih.gov

Structure-Based Design: When the 3D structure of the target protein is known, inhibitors can be designed to fit precisely into the active site. This has been successfully applied to design selective PKMYT1 inhibitors based on a 2-amino-[1,1'-biphenyl]-3-carboxamide scaffold. nih.gov

Fragment-Based Design: Small molecular fragments that bind to the target can be identified and then grown or linked together to create a more potent lead compound. arxiv.org

For tetralone derivatives, SAR has shown that C7 substitution yields better MAO inhibition than C6 substitution. researchgate.net Further optimization might involve exploring a wider range of substituents at the C7 position or modifying the linker between the tetralone core and the distal phenyl ring to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models use molecular descriptors, which are numerical representations of physicochemical properties, to predict the activity of new, unsynthesized molecules. nih.gov

A typical QSAR model is expressed as: Activity = f(molecular descriptors) + error wikipedia.org

Several QSAR studies have been conducted on scaffolds related to this compound. For example:

A QSAR model for 4-hydroxy-α-tetralone analogs as anti-inflammatory agents was developed using an artificial neural network. This model, which had a regression coefficient (r²) of 0.6976, was used to predict the activity of virtual derivatives. researchgate.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for tetrahydroquinoline derivatives as LSD1 inhibitors. These models provided contour maps that guided the design of new, more potent compounds. mdpi.com

The development of a robust QSAR model involves several steps, including dataset preparation, calculation of molecular descriptors, model building, and rigorous validation. nih.gov A validated QSAR model can be a powerful tool in the lead optimization process, allowing for the prioritization of synthetic targets and reducing the time and cost of drug discovery. nih.gov For instance, a QSAR study on thiazolidine-4-one derivatives identified that high polarizability, electronegativity, and the number of halogen atoms were positively correlated with antitubercular activity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-benzylidene-1-tetralone |

| 4-hydroxy-α-tetralone |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one |

| 2-aryl-2-bromo-cycloketone |

| Tetrahydroisoquinoline |

| 2-amino-[1,1'-biphenyl]-3-carboxamide |

| Tetrahydroquinoline |

| Thiazolidine-4-one |

| Benzoic acid |

Applications of 2 Tetralone 6 Carboxamide and Its Derivatives in Research and Drug Discovery

Role as Versatile Synthetic Intermediates for Complex Molecule Synthesis

The 2-tetralone (B1666913) core is a well-established building block in organic synthesis, valued for its utility in constructing polycyclic systems found in many natural products and pharmaceuticals. researchgate.netsemanticscholar.org Its structure, featuring a fused benzene (B151609) and cyclohexanone (B45756) ring, serves as a precursor for creating more complex molecular architectures through various chemical transformations. semanticscholar.orgwikipedia.org The synthesis of tetralone derivatives can be achieved through methods like cascade reductive Friedel–Crafts alkylation/cyclization, offering efficient access to this important scaffold. rsc.org

The presence of the 6-carboxamide group significantly enhances the synthetic utility of the 2-tetralone scaffold. This functional group can be readily transformed into other functionalities or used as a coupling point for appending additional molecular fragments. For instance, the carboxamide can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in named reactions like the Hofmann rearrangement. This versatility allows chemists to use 2-Tetralone-6-carboxamide as a starting material to systematically build molecular complexity, making it a valuable intermediate in the synthesis of intricate target molecules.

| Synthetic Strategy | Precursor Scaffold | Key Advantage of 6-Carboxamide Group | Potential Complex Products |

| Cascade Cyclization | Keto acids/esters | Provides a functional handle for post-cyclization modification. rsc.org | Polycyclic natural product analogs |

| Annulation Reactions | Vinylcyclopropanes | Allows for derivatization to tune solubility and reactivity. | Structurally diverse vinyltetralones researchgate.net |

| Multi-step Synthesis | Substituted Phenylacetic Acids | Serves as an anchor point for building larger molecular assemblies. nih.gov | Bioactive heterocyclic compounds researchgate.net |

Precursor Development for Lead Compounds in Medicinal Chemistry

The tetralone framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Derivatives of tetralin and tetralone are found in clinically important drugs, including antidepressants like sertraline (B1200038) and various agents with anticancer and anti-inflammatory properties. researchgate.netresearchgate.net The rigid structure of the tetralone core helps to properly orient appended functional groups for optimal interaction with biological targets.

The carboxamide functional group is also a critical pharmacophore in modern drug design. It is capable of acting as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with protein active sites. The combination of the proven tetralone scaffold with the potent interacting capabilities of the carboxamide group makes this compound an ideal starting point for the development of new lead compounds. By modifying the substituents on the tetralone ring or the amide nitrogen, medicinal chemists can generate libraries of novel compounds for screening against various disease targets, such as monoamine oxidase (MAO) for neurodegenerative disorders or other enzymes and receptors implicated in cancer. nih.gov

| Bioactive Tetralone Derivative Class | Therapeutic Area | Role of Scaffold/Functional Group |

| 2-benzylidene-1-tetralones | Neurodegenerative Disease | Act as potent and selective inhibitors of human MAO-B. nih.gov |

| Sertraline | Depression | The tetralin ring is a crucial structural element for its activity. researchgate.net |

| Anthracycline Antibiotics | Cancer | The tetralin structure is part of the DNA-intercalating pharmacophore. researchgate.net |

| Indolyl-tetralone Chalcones | Cancer | Exhibit potential anticancer activity. researchgate.net |

Utilization in Chemical Probe Development for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in living systems. nih.gov The development of high-quality probes requires a molecular scaffold that can be finely tuned for potency and selectivity, and which can be modified to include reporter groups or reactive functionalities. nih.govnih.gov

This compound provides a robust framework for designing such probes. The tetralone core can serve as the primary binding element that confers selectivity for a target protein. The carboxamide group at the 6-position is an ideal attachment point for various functional moieties. For example, a fluorophore could be appended to the amide nitrogen to create a fluorescent probe for imaging the location of a target protein within a cell. Alternatively, a photo-activatable group could be attached, enabling researchers to permanently link the probe to its target upon light irradiation for subsequent identification and analysis. researchgate.net This adaptability makes the scaffold highly valuable for creating bespoke tools to interrogate complex biological pathways.

Advanced Materials and Sensing Applications (e.g., Fluorescent Chemosensors, Light-Emitting Devices)

The development of advanced materials for sensing and optoelectronics often relies on molecules that combine a rigid, conjugated system with specific binding sites. frontiersin.org The 2-tetralone structure contains an aromatic ring that can be part of a larger fluorophore system, while the carboxamide group is an excellent ligand for coordinating with metal ions. nih.govresearchgate.net

This combination of properties makes derivatives of this compound highly promising for the creation of fluorescent chemosensors. nih.gov By designing a molecule where the tetralone-carboxamide unit is linked to a suitable fluorophore, it is possible to create sensors that exhibit a change in fluorescence upon binding to a specific metal ion. rsc.org For example, the coordination of an ion like Zn²⁺ or Al³⁺ to the carboxamide and potentially the tetralone's ketone oxygen could alter the electronic properties of the system, leading to a "turn-on" or "turn-off" fluorescent response. nih.govresearchgate.net Such sensors are valuable for detecting metal ions in biological and environmental samples with high sensitivity and selectivity. rsc.orgnih.gov The inherent tunability of the scaffold could also allow for its incorporation into organic light-emitting devices (OLEDs), where its derivatives might serve as stable and efficient emitter or host materials.

| Sensor Type | Target Analyte | Principle of Detection | Potential Advantage of this compound Scaffold |

| Fluorescent Chemosensor | Metal Ions (e.g., Zn²⁺, Al³⁺, Cr³⁺) | Ion binding at the carboxamide site modulates the fluorescence of the molecule. nih.govrsc.orgnih.gov | Rigid scaffold provides a pre-organized binding pocket; aromatic system acts as a stable fluorophore base. |

| Optical Sensor | Small Molecules | Host-guest interactions lead to changes in optical properties (absorption or emission). | The defined structure allows for the creation of specific recognition sites. |

Potential in Agrochemical and Specialty Chemical Research

The search for new active ingredients in the agrochemical industry requires the exploration of novel chemical scaffolds. While there is no specific data on the agrochemical applications of this compound, the core structure contains functionalities common in existing agrochemicals. The carboxamide group, in particular, is a key feature of one of the most important classes of modern fungicides: the succinate (B1194679) dehydrogenase inhibitors (SDHIs).

The presence of this proven agrochemical pharmacophore within the unique 2-tetralone framework suggests that derivatives of this compound could represent an untapped area for agrochemical research. By synthesizing and screening a library of compounds based on this scaffold, it may be possible to discover molecules with novel fungicidal, herbicidal, or insecticidal properties. The robust nature of the tetralone ring could also impart favorable properties such as environmental persistence or metabolic stability, which are important considerations in the development of specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.